![molecular formula C15H15N3O5 B250670 N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide](/img/structure/B250670.png)
N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H15N3O5 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide is a synthetic compound with notable biological activities, primarily attributed to its unique structural features, including a nitrofuran moiety and a morpholine ring. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as the underlying mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H15N3O5
- Molecular Weight : Approximately 317.2967 g/mol
- IUPAC Name : N-[2-(morpholin-4-yl)phenyl]-5-nitrofuran-2-carboxamide
The presence of the nitro group (–NO₂) attached to the furan ring is crucial for its biological activity, as nitro compounds are known for their antimicrobial and cytotoxic properties.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. The nitrofuran derivatives have been extensively studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is a major concern in public health due to its resistance to conventional antibiotics. In vitro studies suggest that compounds with similar structures can inhibit bacterial growth effectively .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | M. tuberculosis | TBD |
Nitrofurantoin | E. coli | 0.01 μg/mL |
JSF-4088 | M. tuberculosis | 0.019 μM |
Anticancer Activity
Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies on related nitrofuran compounds have shown promising results in reducing tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .
Case Study: Anticancer Activity
In a study examining the effects of various nitrofuran derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity at low concentrations.
The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction within microbial cells, leading to the generation of reactive intermediates that cause cellular damage. This mechanism not only applies to bacteria but also extends to cancer cells, where similar redox reactions may induce oxidative stress and apoptosis .
Scientific Research Applications
Antimicrobial Activity
N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Preliminary studies indicate that this compound may inhibit bacterial growth effectively, making it a promising candidate for further development as an antituberculosis agent.
Table 1: Antimicrobial Activity of Nitro Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | M. tuberculosis | TBD |
Nitrofurantoin | E. coli | 0.01 μg/mL |
JSF-4088 | M. tuberculosis | 0.019 μM |
The mechanism of action is believed to involve the interaction with bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. The nitro group can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components.
Anticancer Activity
Research has also explored the anticancer properties of this compound. Studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study: Anticancer Activity
In a study examining various nitrofuran derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 cells, with an IC50 value indicating effective cytotoxicity at low concentrations. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. Understanding the pharmacodynamics and pharmacokinetics is crucial for elucidating its therapeutic potential.
Research into the compound's interactions with biological macromolecules is ongoing, aiming to clarify its mechanisms of action. These studies may involve:
- Binding studies with target proteins.
- Cellular assays to assess effects on proliferation and apoptosis.
- In vivo models to evaluate efficacy and safety.
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-3-1-2-4-12(11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19) |
InChI Key |
BIQWNNXDPVEAPZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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